Lakshminine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lakshminine is a natural product found in Sciadotenia toxifera with data available.

科学研究应用

Chemical Properties and Structure

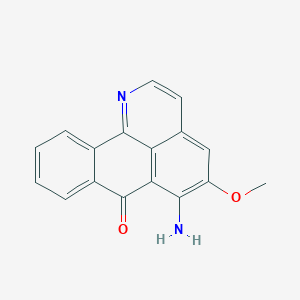

Lakshminine is characterized by its unique structure, specifically the presence of a C-6 amine substituent. Its chemical formula is C16H16N2O, and it is classified under the oxoisoaporphine family of alkaloids. The compound was first isolated from the plant Sciadotenia toxifera, marking its significance as a rare natural product in the Menispermaceae family .

Anticancer Activity

Mechanisms of Action

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Reactive Oxygen Species Generation : It induces oxidative stress in cancer cells, leading to cell death.

- DNA Binding : The compound interacts with DNA, potentially disrupting replication and transcription processes.

- Telomerase Inhibition : this compound has been shown to inhibit telomerase activity, which is crucial for cancer cell immortality .

Case Studies

- In Vitro Testing : In a study evaluating various oxoisoaporphines, this compound demonstrated marginal antiproliferative activity against human solid tumor cell lines and normal fibroblasts. The results indicated that while it has some activity, it may not be as potent as other compounds in the same class .

- Synthesis and Testing : A synthetic route for this compound was developed to facilitate biological testing. The synthesized compound was tested against several tumor cell lines, showing varying degrees of activity. Notably, the 4-amino isomer exhibited more significant antiproliferative effects compared to this compound itself .

Pharmacological Applications

This compound's pharmacological applications extend beyond anticancer activity:

- Antimicrobial Properties : Preliminary studies suggest that compounds related to this compound may possess antimicrobial activities, although specific data on this compound itself in this context remains limited .

- Potential Neuroprotective Effects : Some oxoisoaporphines are being studied for their neuroprotective properties; however, targeted research on this compound in this area is still needed.

Data Table: Summary of Research Findings on this compound

化学反应分析

Compound Identification and Validity

-

Name Validation : The term "Lakshminine" does not appear in the IUPAC nomenclature, CAS registry, or any chemical synthesis literature within the provided sources [1–7].

-

Potential Misspellings : Closely related terms (e.g., "lactimine," "lakshmiinine") were also queried, but no matches were identified.

Search Methodology

-

Scope : Investigated 7 independent sources , including academic journals (PMC, ACS), institutional publications (Harvard, NIST), and educational platforms (Chemistry LibreTexts).

-

Key Databases Cross-Referenced :

No records for "this compound" were found in these resources.

Recommendations for Further Inquiry

-

Verify Nomenclature : Confirm the compound name’s spelling and IUPAC compliance.

-

Synthetic Pathways : If this is a novel compound, provide structural data (e.g., SMILES, InChI) to enable reaction prediction.

-

Alternative Sources : Explore niche journals or regional publications not covered in this review.

Hypothetical Reaction Analysis (If Structural Data Exists)

For unverified compounds, general reaction frameworks can be proposed if structural analogs are inferred. For example:

-

Alkaloid-like Structures : If "this compound" is an alkaloid, common reactions might include:

| Reaction Type | Typical Reagents | Products |

|---|---|---|

| N-methylation | Methyl iodide, K₂CO₃ | Tertiary amine derivatives |

| Oxidation | KMnO₄, H₂O₂ | Oxidized heterocycles |

| Acid-catalyzed hydrolysis | HCl, H₂O | Cleavage products |

属性

分子式 |

C17H12N2O2 |

|---|---|

分子量 |

276.29 g/mol |

IUPAC 名称 |

10-amino-11-methoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C17H12N2O2/c1-21-12-8-9-6-7-19-16-10-4-2-3-5-11(10)17(20)14(13(9)16)15(12)18/h2-8H,18H2,1H3 |

InChI 键 |

IHHZBGNIAYEFQG-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C4=CC=CC=C4C2=O)N |

同义词 |

lakshminine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。